molecular formula C11H12F2O B13599859 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol

1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol

Cat. No.: B13599859
M. Wt: 198.21 g/mol
InChI Key: CPNZKHVGTDZHAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is an organic compound characterized by the presence of a cyclopropyl group attached to a 3,4-difluorophenyl ring and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 3,4-difluorophenyl ethylene, followed by the introduction of the ethan-1-ol group. One common method involves the use of diazo compounds in the presence of a catalyst to achieve the cyclopropanation reaction. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from 0°C to room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethan-1-ol group can be replaced by other functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydride, alkyl halides, and other nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the 3,4-difluorophenyl group can enhance its binding affinity and specificity towards certain targets. Additionally, the cyclopropyl group may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

    1-(3,4-Difluorophenyl)ethan-1-one: A related compound with a similar structure but lacking the cyclopropyl group.

    1-(4-Fluorophenyl)cyclopropyl)ethanone: Another similar compound with a single fluorine atom on the phenyl ring.

Uniqueness: 1-(1-(3,4-Difluorophenyl)cyclopropyl)ethan-1-ol is unique due to the presence of both the cyclopropyl and 3,4-difluorophenyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H12F2O

Molecular Weight

198.21 g/mol

IUPAC Name

1-[1-(3,4-difluorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H12F2O/c1-7(14)11(4-5-11)8-2-3-9(12)10(13)6-8/h2-3,6-7,14H,4-5H2,1H3

InChI Key

CPNZKHVGTDZHAL-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC(=C(C=C2)F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.